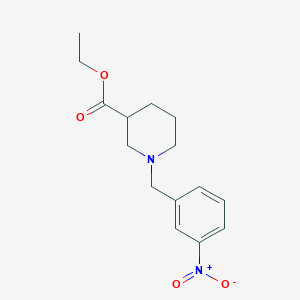![molecular formula C23H15NOS B4882915 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one, also known as MBPT, is a chemical compound that belongs to the phenothiazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
作用機序
The exact mechanism of action of 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one is not yet fully understood. However, it is believed to act as a dopamine receptor antagonist, which means it blocks the activity of dopamine in the brain. This leads to a decrease in the release of dopamine, which can have a calming effect on the brain. This compound has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine, which can have a calming effect on the brain. This compound has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has several advantages for lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using this compound in lab experiments. For example, it has a low solubility in water, which can make it difficult to administer to animals.
将来の方向性
There are several future directions for research on 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain. Further research is also needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitters. Additionally, modifications to the synthesis method may be needed to improve the yield and purity of the compound.
合成法
The synthesis of 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one involves the reaction of 4-methylthiobenzoic acid with 2-chloro-N-(4-methylphenyl)acetamide in the presence of a base. The resulting product is then cyclized to form this compound. The synthesis method has been well established in the literature, and several modifications have been proposed to improve the yield and purity of the compound.
特性
IUPAC Name |
6-(4-methylphenyl)benzo[a]phenothiazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NOS/c1-14-10-12-15(13-11-14)20-22(25)17-7-3-2-6-16(17)21-23(20)26-19-9-5-4-8-18(19)24-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQTXAEMJAKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4S3)C5=CC=CC=C5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)


![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)



![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4882905.png)
![[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4882920.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)
![N-[4-(aminosulfonyl)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4882938.png)